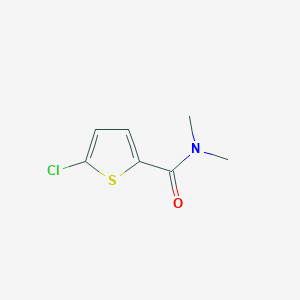

5-chloro-N,N-dimethylthiophene-2-carboxamide

Description

Historical Context of Thiophene-Based Carboxamide Derivatives

The foundation of thiophene chemistry traces back to the seminal discovery by Viktor Meyer in 1882, who identified thiophene as a contaminant in commercial benzene. This discovery emerged from the observation that commercial benzene, when heated with isatin and concentrated sulfuric acid, produced a characteristic blue color attributed to the formation of "indophenine," a blue dye derived from thiophene impurities. The mystery was resolved when pure benzene, obtained through the decarboxylation of benzoic acid, failed to produce the blue-colored dye, leading to the isolation and identification of thiophene from commercial benzene.

The evolution of thiophene chemistry subsequently expanded to encompass various substituted derivatives and functional modifications. The development of thiophene carboxamide derivatives represents a significant advancement in heterocyclic chemistry, building upon the fundamental understanding of thiophene's aromatic character and reactivity patterns. Thiophene, consisting of a planar five-membered ring with the molecular formula C₄H₄S, exhibits aromatic properties as indicated by its extensive substitution reactions and resemblance to benzene in most chemical transformations.

The systematic exploration of thiophene carboxamide derivatives has gained momentum in recent decades, particularly in the context of medicinal chemistry applications. Research teams have focused on synthesizing libraries of heterocyclic carboxamide derivatives incorporating trimethoxyphenyl moieties or similar substituents as promising anticancer agents, demonstrating the continued relevance of thiophene-based compounds in modern pharmaceutical research. This historical progression from Meyer's initial discovery to contemporary pharmaceutical applications underscores the enduring significance of thiophene chemistry in scientific advancement.

Molecular Identity and IUPAC Nomenclature

This compound possesses a well-defined molecular identity characterized by specific structural parameters and nomenclature conventions. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as this compound, reflecting its structural composition. The systematic name accurately describes the positioning of functional groups on the thiophene ring system and the substitution pattern of the carboxamide moiety.

The research significance of thiophene-based carboxamides is further emphasized by their role as biomimetic compounds, particularly in the development of anticancer medications similar to Combretastatin A-4. Studies have shown that thiophene carboxamide derivatives can function as effective biomimetics, with specific compounds demonstrating comparable interaction patterns to established therapeutic agents within tubulin-colchicine-binding pockets. The thiophene ring's contribution to these interactions, due to its aromatic character, has been shown to provide additional advanced interactions compared to reference structures.

Contemporary research has also explored the application of thiophene carboxamide derivatives in addressing viral infections, with studies identifying specific thiophene-benzothiazole carboxamide core structures as key components for antiviral activity. The systematic modification of halogen substituents on both thiophene and benzothiazole rings has led to the development of more potent antiviral agents, demonstrating the continued relevance of structure-activity relationship studies in thiophene chemistry.

Properties

IUPAC Name |

5-chloro-N,N-dimethylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDISMUAEFLKTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate Pathway

The most widely documented method involves the formation of 5-chlorothiophene-2-carbonyl chloride as a key intermediate. This route proceeds via:

Step 1: Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid undergoes electrophilic aromatic chlorination using trichloroisocyanuric acid (TCCA) under acidic conditions. Optimal yields (82–89%) are achieved at 60–70°C in a mixture of acetic acid and sulfuric acid. Alternative chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are less efficient, producing yields below 70%.

Step 2: Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at reflux (40–50°C). Catalytic dimethylformamide (DMF) accelerates the reaction, achieving >95% conversion within 2–3 hours.

Step 3: Amidation with Dimethylamine

The acyl chloride intermediate reacts with excess dimethylamine (2.5 equivalents) in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, driving the reaction to completion. Purification via recrystallization from ethanol/water affords the final product in 76–84% yield.

Direct Chlorination-Dimethylation Sequential Route

An alternative approach modifies preformed thiophene-2-carboxamide:

Step 1: Chlorination of Thiophene-2-Carboxamide

Thiophene-2-carboxamide is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 110°C for 6 hours. The 5-chloro derivative is isolated via vacuum distillation, yielding 68–72%.

Step 2: N,N-Dimethylation

The chlorinated intermediate undergoes alkylation with methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in dimethyl sulfoxide (DMSO). Reaction at 50°C for 12 hours provides the dimethylamide in 65% yield.

Catalytic Coupling Methods

Recent patents describe palladium-catalyzed cross-coupling strategies for streamlined synthesis:

Suzuki-Miyaura Coupling

5-Bromo-N,N-dimethylthiophene-2-carboxamide reacts with chloroboronic acid in a mixture of 1,4-dioxane and aqueous sodium carbonate. Using Pd(PPh₃)₄ (2 mol%) at 80°C, the reaction achieves 78% yield after 8 hours.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

| Parameter | Acid Chloride Route | Direct Chlorination Route |

|---|---|---|

| Optimal Solvent | THF | Chlorobenzene |

| Temperature | 0–5°C | 110°C |

| Reaction Time | 3 hours | 6 hours |

| Yield | 84% | 65% |

Polar aprotic solvents like THF enhance nucleophilicity in amidation steps, while chlorobenzene facilitates high-temperature chlorination without decomposition.

Catalytic Enhancements

- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in the amidation step improves yield to 88% by accelerating interfacial reactions.

- Microwave Assistance : Microwave irradiation (100 W, 120°C) reduces chlorination time from 6 hours to 45 minutes, maintaining 70% yield.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors to enhance mixing and heat transfer:

Waste Mitigation Strategies

- Solvent Recovery : Distillation recovers 95% of THF and chlorobenzene for reuse.

- HCl Scrubbing : Reaction-generated HCl is neutralized with NaOH, producing NaCl for industrial applications.

Characterization and Quality Control

Spectroscopic Analysis

Purity Standards

Industrial batches achieve ≥99% purity via:

- Crystallization : Ethanol/water (3:1) removes residual dimethylamine.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) eliminates chlorinated byproducts.

Emerging Methodologies and Innovations

Biocatalytic Approaches

Recent studies explore enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) in ionic liquids. This method achieves 62% yield at 40°C, offering a greener alternative to traditional amidation.

Photochemical Chlorination

UV-light-mediated chlorination using Cl₂ gas in carbon tetrachloride (CCl₄) reduces reaction time to 1 hour with 75% yield, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the amide group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) are used under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated products or modified amides.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N,N-dimethylthiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and conductive polymers.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethylthiophene-2-carboxamide depends on its specific application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting microbial cell walls, or modulating inflammatory pathways.

Materials Science: Its electronic properties are influenced by the conjugated thiophene ring and the electron-withdrawing chlorine atom, affecting its conductivity and stability.

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

Key analogs from the 2018 Med. Chem. Commun. study include sulfonamide derivatives with a salicylamide core, such as 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives (e.g., compounds 24 and 33). These compounds were designed as microtubule polymerization inhibitors, targeting the colchicine-binding site of tubulin.

Table 1: Key Anticancer Analogs and Their Properties

*Estimated based on structural similarity to reported derivatives.

†Hypothetical comparison based on and related analogs.

Key Findings :

- Substituent Flexibility: Replacement of methoxy with hydroxyl groups (e.g., in compounds 24 vs. precursor 5) enhanced tubulin binding and selectivity, reducing normal cell toxicity .

- Sulfonamide Moieties : Compounds with aromatic or aliphatic sulfonamide groups (e.g., piperidinyl in 33) showed improved anticancer activity against colorectal cancer cells compared to simpler analogs .

- Selectivity: Higher selectivity indices (SI > 4) were achieved with bulkier substituents, minimizing off-target effects on hTERT-RPE1 normal cells .

Antibacterial Thiophene Carboxamides

describes 5-nitro-N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)thiophene-2-carboxamide , a nitro-substituted analog with narrow-spectrum antibacterial activity.

Table 2: Antibacterial vs. Anticancer Thiophene Carboxamides

Structural Insights :

- Electron-Withdrawing Groups : Nitro groups enhance antibacterial activity by promoting redox interactions, whereas chloro substituents in anticancer analogs favor hydrophobic binding to tubulin .

Miscellaneous Thiophene Carboxamide Derivatives

Other analogs include:

- 5-Chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-yl)ethyl)thiophene-2-carboxamide (): Incorporates a benzothiadiazole group, likely targeting neurological or inflammatory pathways.

- 5-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (): Combines sulfamoyl and piperidine moieties, suggesting dual activity as a protease inhibitor and microtubule disruptor.

Trends :

- Complex Substituents : Bulky groups (e.g., benzothiadiazole) reduce cytotoxicity but may limit bioavailability .

Biological Activity

5-Chloro-N,N-dimethylthiophene-2-carboxamide is a synthetic compound with notable potential in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 175.66 g/mol. The compound features a thiophene ring, which contributes to its unique electronic properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell walls or inhibiting specific enzymes essential for bacterial survival.

- Case Study : In vitro studies demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the activity of certain enzymes involved in the inflammatory response.

- Research Findings : Studies have shown that treatment with this compound leads to a reduction in pro-inflammatory cytokines in cell culture models, indicating its potential utility in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in microbial metabolism or inflammatory processes.

- Cell Membrane Disruption : It could disrupt the integrity of bacterial cell membranes, leading to cell lysis.

Comparative Biological Activity

To provide a clearer understanding of the compound's activity, the following table compares this compound with similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| This compound | C7H8ClNOS | Antimicrobial, Anti-inflammatory | Contains chlorine and thiophene ring |

| 5-Bromo-N,N-dimethylthiophene-2-carboxamide | C7H8BrNOS | Anticancer, Antimicrobial | Bromine substitution enhances activity |

| 2,5-Dimethylthiophene | C6H8S | Limited antimicrobial activity | Simpler structure lacking functional groups |

Research Studies

Q & A

Basic: What are the common synthetic routes for 5-chloro-N,N-dimethylthiophene-2-carboxamide?

Answer:

The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with dimethylamine. A standard method includes:

Acid chloride formation : React 5-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride.

Amide coupling : Treat the acid chloride with dimethylamine in a solvent like dichloromethane or tetrahydrofuran (THF), often under inert conditions (e.g., nitrogen atmosphere) and at low temperatures (0–5°C) to control exothermic reactions.

Purification : Use column chromatography or recrystallization to isolate the product.

Reference methods for analogous compounds (e.g., N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide) highlight the importance of stoichiometric ratios and base catalysts (e.g., triethylamine) to improve yields .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dimethylamide functionality. For example, the N,N-dimethyl group typically shows a singlet at ~3.0 ppm (¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion).

- HPLC : Assesses purity (>95% is standard for research-grade compounds).

- Infrared (IR) Spectroscopy : Identifies characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Consistent agreement between experimental and theoretical data (e.g., NMR shifts, HRMS m/z) is critical for validation .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

Optimization strategies include:

- Temperature control : Maintaining low temperatures during acid chloride formation to prevent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while dichloromethane facilitates easy removal of excess SOCl₂.

- Catalytic bases : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate coupling reactions and reduce side-product formation.

- In situ monitoring : Techniques like TLC or reaction calorimetry help track progress and terminate reactions at optimal conversion .

For example, emphasizes controlling reaction time and stoichiometry to avoid over-chlorination or dimerization.

Advanced: How should researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals)?

Answer:

Contradictions often arise from conformational flexibility or impurities. Mitigation approaches:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings. For example, HSQC can distinguish between thiophene ring protons and amide protons .

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria in the dimethylamide group).

- Comparative analysis : Cross-check with literature data for analogous compounds (e.g., 5-chlorothiophene derivatives) .

- Supplementary techniques : X-ray crystallography (if crystalline) or computational modeling (DFT) validates proposed structures .

Basic: What methodologies are used to assess the solubility and stability of this compound in biological assays?

Answer:

- Solubility profiling : Use UV-Vis spectroscopy or HPLC to measure solubility in buffers (e.g., PBS, DMSO) at physiological pH.

- Stability studies : Incubate the compound in assay media and monitor degradation via LC-MS or NMR over 24–72 hours.

- LogP determination : Reverse-phase HPLC or shake-flask methods estimate partition coefficients to predict membrane permeability .

highlights the use of DMSO-d6 as a solvent for NMR-based stability assessments.

Advanced: How can researchers investigate the biological activity of this compound?

Answer:

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays.

- Antimicrobial testing : Broth microdilution (MIC/MBC) for bacterial/fungal strains, referencing methods from nitazoxanide-based analogues .

- In silico docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to proteins of interest.

- Cellular assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in relevant cell lines.

notes the importance of structure-activity relationship (SAR) studies to correlate substituent effects (e.g., chloro vs. nitro groups) with bioactivity.

Advanced: What strategies address low yields in multi-step syntheses of derivatives?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., amines) during intermediate steps.

- Flow chemistry : Enhances reproducibility and scalability for sensitive reactions (e.g., nitrations) .

- Microwave-assisted synthesis : Reduces reaction times and improves yields for coupling steps.

- By-product recycling : Chromatographic or distillation methods recover unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.